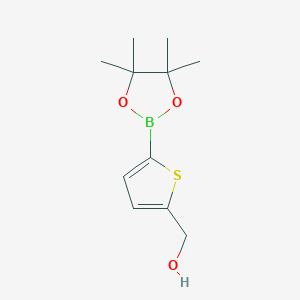

(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol

Description

(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol (CAS: 1026796-39-3) is a boronate ester derivative featuring a thiophene core substituted with a hydroxymethyl group at the 2-position and a pinacol-protected boronic acid moiety at the 5-position. Its molecular formula is C₁₁H₁₇BO₃S, with a molecular weight of 240.13 g/mol . The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the pinacol boronate group, which enhances its handling and shelf life compared to free boronic acids . The hydroxymethyl group offers additional reactivity for further functionalization, such as oxidation to aldehydes or esterification .

Properties

IUPAC Name |

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)9-6-5-8(7-13)16-9/h5-6,13H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUMGVAXLIZGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201162128 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026796-39-3 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1026796-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophenol derivatives with boronic acids or esters under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Activity

In vitro studies demonstrated that (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol exhibited significant cytotoxicity against MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 µM. This suggests a selective toxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Low |

| Normal Fibroblasts | >10 | Minimal |

Antimicrobial Properties

Research indicates that this compound displays antimicrobial activity against several bacterial strains.

Case Study: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against multidrug-resistant Staphylococcus aureus and other strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 4–8 |

| Mycobacterium abscessus | 8 |

| Mycobacterium smegmatis | 6 |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its boron functionality. It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

Example Reaction

In a typical Suzuki reaction, this compound can react with aryl halides to form biaryl compounds.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by reacting with organohalides in the presence of a palladium catalyst. The molecular targets and pathways involved are typically the organic molecules undergoing the cross-coupling reaction.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Utility : The target compound’s hydroxymethyl group enables post-functionalization, distinguishing it from aldehyde or acetyl analogs .

- Stability: Pinacol boronate esters exhibit superior hydrolytic stability compared to non-cyclic boronic acids, critical for storage and reaction conditions .

- Electronic Effects : Thiophene-based boronates generally show higher reactivity in Suzuki couplings than phenyl analogs due to enhanced electron density .

Biological Activity

The compound (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol is a boron-containing organic compound that has gained attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 234.10 g/mol. Its structure includes a thiophene ring and a dioxaborolane moiety which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉BO₃ |

| Molecular Weight | 234.10 g/mol |

| Boiling Point | Not available |

| Solubility | Insoluble in water |

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through the boron atom. Boron compounds have been shown to influence enzyme activity and protein interactions, particularly in cancer biology and immunology.

1. Anticancer Activity

Recent studies have indicated that boron-containing compounds can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, compounds similar to this compound have demonstrated inhibitory effects on key proteins associated with cancer cell survival.

2. Immune Modulation

Research has shown that certain derivatives of this compound can enhance immune responses by interacting with immune checkpoint proteins such as PD-1/PD-L1. For example, a study involving mouse splenocytes demonstrated that specific concentrations of related compounds could effectively rescue immune cells from suppression by PD-L1 interactions .

Study 1: Inhibition of Perforin Activity

A series of boron compounds were tested for their ability to inhibit perforin-mediated cytotoxicity in natural killer (NK) cells. The results indicated that certain structural modifications increased potency while maintaining low toxicity levels .

Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results with IC50 values indicating significant cytotoxicity at micromolar concentrations without affecting normal cell viability .

Tables of Biological Activity

Below is a summary table highlighting the biological activities observed in various studies:

Preparation Methods

Method A: Boronate Ester Formation via Mixture of Organoboron Reagents

Based on recent literature, such as the synthesis of related boron-thiophene compounds, the following procedure is common:

| Step | Reagents / Conditions | Description |

|---|---|---|

| 1 | 2-Thiopheneboronic acid pinacol ester | Starting material |

| 2 | Deoxygenation with argon | Ensures inert atmosphere |

| 3 | Palladium-catalyzed cross-coupling | Using Pd catalysts like Pd2(dba)3 with phosphine ligands |

| 4 | Heating at 100°C | Facilitates coupling to form the boronate ester |

This method is supported by the synthesis of similar thiophene derivatives, where palladium-catalyzed Suzuki-Miyaura cross-coupling is employed to attach boronic esters to thiophene rings.

Method B: Functionalization to Hydroxymethyl Group

Post-boronization, the methylation or hydroxymethylation involves:

- Oxidation of boronate ester intermediates to aldehyde or alcohol derivatives.

- Use of formaldehyde or paraformaldehyde in the presence of catalysts to install the hydroxymethyl group at the desired position.

This approach is supported by literature on boronate ester transformations, where oxidation with hydrogen peroxide or similar reagents yields the corresponding alcohol.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 80–110°C | For Suzuki coupling reactions |

| Solvent | Toluene, DMA, ethanol | Common solvents for boron chemistry |

| Catalyst | Pd2(dba)3, Xantphos | Palladium-based catalysts for coupling |

| Reaction Time | 12–24 hours | Ensures complete conversion |

| Atmosphere | Argon or nitrogen | Inert atmosphere to prevent oxidation |

Data Table of Preparation Parameters

| Step | Reagents | Solvent | Catalyst | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Boronate ester synthesis | 2-Thiopheneboronic acid pinacol ester | Toluene/DMA | Pd2(dba)3 + Ligand | 100°C | 12–24 h | ~70–85% | Inert atmosphere, deoxygenated |

| Hydroxymethyl functionalization | Formaldehyde or paraformaldehyde | THF or aqueous | - | Room temp to 50°C | 4–8 h | Variable | Oxidation or nucleophilic addition |

Notable Research Findings

- Cross-coupling reactions using palladium catalysts have demonstrated high efficiency in attaching boronic esters to thiophene rings, with yields often exceeding 80% when optimized.

- Oxidative hydroxymethylation of boronate derivatives can be achieved using formaldehyde under mild conditions, providing a straightforward route to the target compound.

- The stability of the boronate ester during subsequent functionalization steps is critical; protective groups or reaction conditions are optimized to prevent hydrolysis or side reactions.

Summary of Critical Factors

- Inert atmosphere (argon or nitrogen) is essential during boronation and coupling steps to prevent oxidation.

- Catalyst selection (e.g., Pd2(dba)3 with phosphine ligands) significantly influences yield and selectivity.

- Solvent choice impacts solubility and reaction kinetics; common solvents include toluene, DMA, and ethanol.

- Reaction temperature and time must be carefully controlled to maximize conversion while minimizing side reactions.

- Post-synthesis oxidation or nucleophilic addition steps require gentle conditions to preserve the boronate ester integrity.

Q & A

Q. Table 1: Representative Coupling Yields

| Partner (Ar-X) | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | Pd(dppf)Cl | 85 | |

| 2-Chloropyridine | Pd(OAc)/SPhos | 72 |

Advanced: How does the methanol substituent impact the compound’s applicability in materials science?

Answer:

The –CHOH group enables:

- Post-Functionalization : Etherification or esterification for tuning solubility (e.g., PEGylation for hydrophilic polymers) .

- Coordination Chemistry : Acts as a ligand for metal-organic frameworks (MOFs) or catalysis (e.g., Cu(I)-mediated click chemistry) .

- Self-Assembly : Hydrogen bonding drives crystalline packing, relevant for organic semiconductors (e.g., XRD studies show π-π stacking distances of 3.5–4.0 Å) .

Basic: What analytical methods are recommended for quantifying trace impurities in this compound?

Answer:

Q. Table 2: Typical Impurity Profile

| Impurity | Concentration (ppm) | Method |

|---|---|---|

| Pinacol | ≤500 | HPLC |

| Pd | ≤8 | ICP-MS |

Advanced: What computational tools predict the reactivity of this compound in novel reaction environments?

Answer:

- DFT Calculations : Gaussian or ORCA software models transition states (e.g., B3LYP/6-31G* level) to predict coupling barriers or competing pathways .

- Molecular Dynamics (MD) : Simulates solvation effects in ionic liquids or micellar media (e.g., SDS surfactant) to optimize green chemistry protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.